Product packaging for 2-(Bromomethyl)-6-chlorobenzonitrile(Cat. No.:CAS No. 863676-23-7)

2-(Bromomethyl)-6-chlorobenzonitrile

Cat. No.: B2564860
CAS No.: 863676-23-7
M. Wt: 230.49
InChI Key: RWQRMGCPYFBURB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(Bromomethyl)-6-chlorobenzonitrile (CAS 863676-23-7) is a versatile benzyl halide intermediate with the molecular formula C8H5BrClN and a molecular weight of 230.49 g/mol . This compound features both a reactive bromomethyl group and a chlorobenzonitrile scaffold, making it a valuable building block in organic synthesis and medicinal chemistry research. It is particularly useful for constructing more complex molecules through nucleophilic substitution reactions, where the bromine atom serves as a good leaving group. Researchers utilize this compound in the development of potential pharmaceuticals and agrochemicals. It must be stored according to safety guidelines, often requiring cold-chain transportation and handling under inert conditions . This product is intended for research purposes only and is not meant for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5BrClN B2564860 2-(Bromomethyl)-6-chlorobenzonitrile CAS No. 863676-23-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(bromomethyl)-6-chlorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClN/c9-4-6-2-1-3-8(10)7(6)5-11/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWQRMGCPYFBURB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C#N)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

863676-23-7
Record name 2-(bromomethyl)-6-chlorobenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for 2 Bromomethyl 6 Chlorobenzonitrile and Structural Analogues

Regioselective Bromination Processes

Regioselective bromination is a critical process for the targeted installation of a bromine atom onto a specific position within a molecule. In the context of synthesizing 2-(bromomethyl)-6-chlorobenzonitrile, the focus is on the selective bromination of the benzylic methyl group, avoiding reactions with the aromatic ring.

Free-Radical Bromination of Alkyl-Substituted Benzonitriles

Free-radical bromination is a widely employed and effective method for the selective halogenation of the benzylic position of alkyl-substituted aromatic compounds. This reaction proceeds via a free-radical chain mechanism, which is particularly favorable for the relatively stable benzylic radical intermediate.

The reagent of choice for benzylic bromination is often N-Bromosuccinimide (NBS). rsc.org NBS is a convenient and selective source of bromine radicals, particularly when used in non-polar solvents. The reaction is initiated by a radical initiator, such as benzoyl peroxide or 2,2'-azobisisobutyronitrile (AIBN), which upon thermal or photochemical decomposition, generates initial radicals that propagate the chain reaction. researchgate.net

The mechanism involves the homolytic cleavage of the initiator to form radicals, which then abstract a hydrogen atom from the benzylic position of the 2-chloro-6-methylbenzonitrile (B1583042). This generates a resonance-stabilized benzylic radical. This radical then reacts with NBS to form the desired this compound and a succinimidyl radical, which continues the chain reaction.

A representative reaction is the bromination of 4-methylbenzonitrile to 4-(bromomethyl)benzonitrile, which provides a useful model for the synthesis of the target compound.

Table 1: Representative Free-Radical Bromination of an Alkyl-Substituted Benzonitrile (B105546)

ReactantReagentsSolventReaction TimeYield
4-methylbenzonitrileN-Bromosuccinimide (NBS), AIBNCarbon Tetrachloride (CCl₄)8 hours90%

The efficiency and selectivity of the bromomethyl group installation can be influenced by several factors. The choice of solvent is crucial; non-polar solvents like carbon tetrachloride (CCl₄) or cyclohexane are typically used to minimize ionic side reactions. The concentration of the radical initiator is also a key parameter, as is the reaction temperature, which is often at the reflux temperature of the chosen solvent to ensure a steady rate of radical initiation. The reaction is typically carried out under inert atmosphere to prevent side reactions with atmospheric oxygen.

Vapor-Phase Halogenation Techniques for Benzonitrile Derivatives

Vapor-phase halogenation offers an alternative, often catalyst-free, method for the bromination of aromatic compounds at high temperatures. This technique involves passing the substrate and the halogenating agent in the gas phase through a heated reactor.

For benzonitrile and its derivatives, vapor-phase bromination can lead to substitution on the aromatic ring. The reaction conditions, particularly the temperature, play a critical role in determining the product distribution. For instance, the vapor-phase bromination of benzotrifluoride, a similarly deactivated aromatic compound, occurs at temperatures between 375-475°C. While this method is less commonly employed for the specific synthesis of benzylic bromides due to the harsh conditions and potential for multiple halogenations, it remains a viable, albeit less selective, industrial technique for the halogenation of aromatic feedstocks. The regioselectivity can be influenced by the presence of catalysts and the specific reaction parameters.

Functional Group Interconversion Strategies

Functional group interconversion provides an alternative synthetic route to this compound, starting from a precursor that already possesses a functional group at the desired benzylic position.

Halogen Exchange Reactions

Halogen exchange reactions, most notably the Finkelstein reaction, can be employed to convert a benzylic chloride to the corresponding bromide. This reaction is an equilibrium process, and to drive it to completion, it is typically carried out in a solvent where the newly formed metal halide salt is insoluble, thus precipitating out of the reaction mixture.

For the synthesis of this compound, the precursor, 2-(chloromethyl)-6-chlorobenzonitrile, would be treated with a bromide salt, such as sodium bromide or lithium bromide, in a suitable solvent like acetone or methyl ethyl ketone. The less soluble sodium chloride or lithium chloride would precipitate, driving the equilibrium towards the formation of the desired brominated product.

Table 2: General Conditions for a Finkelstein-type Halogen Exchange

SubstrateReagentSolventDriving Force
2-(Chloromethyl)-6-chlorobenzonitrileSodium Bromide (NaBr)AcetonePrecipitation of NaCl

This method is particularly useful if the corresponding benzylic chloride is more readily accessible or if direct bromination methods prove to be low-yielding or non-selective.

Precursor-Based Synthetic Routes

The synthesis of this compound is primarily achieved through precursor-based methodologies, which involve the chemical modification of a starting material that already contains the core benzonitrile structure. A key and widely utilized precursor for this transformation is 2-chloro-6-methylbenzonitrile. The synthetic strategy hinges on the selective bromination of the methyl group attached to the benzene (B151609) ring, a reaction commonly known as benzylic bromination.

This transformation is typically accomplished using a free radical brominating agent, with N-Bromosuccinimide (NBS) being the reagent of choice for its selectivity and milder reaction conditions compared to molecular bromine. wikipedia.orgmasterorganicchemistry.com The reaction proceeds via a free radical chain mechanism, which is initiated by a radical initiator or by photochemical means.

A general and effective method for the synthesis of this compound from its precursor, 2-chloro-6-methylbenzonitrile, involves the Wohl-Ziegler reaction. wikipedia.org This reaction utilizes N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), in a non-polar solvent. missouri.eduresearchgate.net The reaction is typically carried out under reflux conditions to facilitate the homolytic cleavage of the initiator and propagation of the radical chain reaction.

The choice of solvent is crucial for the success of the Wohl-Ziegler bromination. Carbon tetrachloride (CCl4) has traditionally been used, though due to its toxicity and environmental concerns, alternative solvents like 1,2-dichlorobenzene have been found to be superior in some cases, offering improved reaction times and yields. researchgate.net The reaction must be conducted under anhydrous conditions, as the presence of water can lead to the hydrolysis of NBS and the formation of unwanted by-products. missouri.edu

The reaction mechanism is initiated by the homolytic cleavage of the radical initiator (e.g., AIBN) to form radicals. These radicals then abstract a hydrogen atom from the methyl group of 2-chloro-6-methylbenzonitrile, generating a stabilized benzylic radical. This benzylic radical then reacts with NBS to form the desired product, this compound, and a succinimidyl radical. The succinimidyl radical can then abstract a hydrogen from HBr (formed in situ) to regenerate a bromine radical, which continues the chain reaction.

Detailed research findings on the benzylic bromination of substituted toluenes, which are structural analogues, provide insight into the reaction conditions and outcomes. For instance, the synthesis of 2-bromo-5-(bromomethyl)benzonitrile was achieved by reacting 2-bromo-5-methylbenzonitrile with N-bromosuccinimide and benzoyl peroxide in carbon tetrachloride under reflux. wiley-vch.de This demonstrates the applicability of the Wohl-Ziegler reaction to substrates with similar electronic and steric properties.

The following table summarizes the typical reagents and conditions for the precursor-based synthesis of this compound and its structural analogues.

PrecursorReagentsSolventConditionsProductYield
2-Chloro-6-methylbenzonitrileN-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN)Carbon Tetrachloride (CCl4)RefluxThis compoundData not available
2-Bromo-5-methylbenzonitrileN-Bromosuccinimide (NBS), Benzoyl PeroxideCarbon Tetrachloride (CCl4)Reflux, 6 hours2-Bromo-5-(bromomethyl)benzonitrile94% wiley-vch.de
Methoxyimino-o-tolyl-acetic acid methyl esterN-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN)1,2-Dichlorobenzene80 °C, 8 hours(2-Bromomethyl-phenyl)-methoxyimino-acetic acid methyl ester92% researchgate.net

Reactivity Profile and Mechanistic Pathways of 2 Bromomethyl 6 Chlorobenzonitrile

Nucleophilic Substitution Reactions at the Benzylic Position

The bromomethyl group attached to the benzene (B151609) ring constitutes a benzylic halide system. This position is notably reactive towards nucleophilic substitution because the transition states and intermediates are stabilized by conjugation with the adjacent aromatic π-system. libretexts.org Reactions at this site involve the displacement of the bromide ion by a wide range of nucleophiles.

Carbon-Centered Nucleophile Attack

The benzylic carbon of 2-(Bromomethyl)-6-chlorobenzonitrile is an electrophilic site that readily reacts with carbon-based nucleophiles. These reactions are fundamental for forming new carbon-carbon bonds, enabling the extension of the carbon skeleton. Typical nucleophiles include enolates, cyanides, and organometallic reagents. For instance, the reaction with sodium cyanide would introduce a cyanomethyl group, yielding 2-(cyanomethyl)-6-chlorobenzonitrile. Such reactions are pivotal in the synthesis of more complex molecules where chain elongation is required.

Table 1: Examples of C-C Bond Formation via Nucleophilic Substitution

Nucleophile Reagent Example Product Type
Cyanide Sodium Cyanide (NaCN) Arylacetonitrile
Enolate Sodium salt of diethyl malonate Substituted malonic ester

Heteroatom-Centered Nucleophile Attack (e.g., Nitrogen, Oxygen, Sulfur)

Nucleophiles containing heteroatoms such as nitrogen, oxygen, and sulfur are commonly used to functionalize the benzylic position. These reactions lead to the formation of amines, ethers, and thioethers, respectively.

Nitrogen Nucleophiles: Primary and secondary amines react with this compound to yield the corresponding secondary and tertiary benzylic amines. Ammonia can be used to produce the primary amine.

Oxygen Nucleophiles: Alkoxides and hydroxides readily displace the bromide to form ethers and benzyl (B1604629) alcohol derivatives. The Williamson ether synthesis, for example, would involve the reaction with an alkoxide like sodium ethoxide to form 2-(ethoxymethyl)-6-chlorobenzonitrile.

Sulfur Nucleophiles: Thiolates are excellent nucleophiles and react efficiently to produce thioethers. For example, reaction with sodium thiophenoxide would yield 2-(phenylthiomethyl)-6-chlorobenzonitrile.

A study on related α-carbonyl benzyl bromides demonstrated successful nucleophilic fluorine substitution using Et3N·3HF, highlighting the versatility of this benzylic position towards various heteroatom nucleophiles under specific conditions. nih.gov

Competitive Reaction Pathways (e.g., SN1, SN2, SRN1)

The mechanism of nucleophilic substitution at the benzylic position is heavily influenced by the reaction conditions, including the nature of the substrate, the nucleophile, the leaving group, and the solvent. khanacademy.org

SN2 (Substitution Nucleophilic Bimolecular): As a primary benzylic halide, this compound is expected to favor the SN2 mechanism. ucalgary.ca This pathway involves a backside attack by the nucleophile in a single, concerted step, leading to an inversion of configuration if the carbon were chiral. youtube.comlibretexts.org Strong, non-bulky nucleophiles and polar aprotic solvents (e.g., acetone, DMSO) promote the SN2 reaction. libretexts.org

SN1 (Substitution Nucleophilic Unimolecular): Despite being a primary halide, the benzylic position can stabilize a carbocation intermediate through resonance with the benzene ring. libretexts.orgquora.com This stabilization makes an SN1 pathway possible, particularly under conditions that favor carbocation formation, such as the use of a weak nucleophile in a polar protic solvent (e.g., water, methanol). stackexchange.comlibretexts.org The SN1 reaction proceeds in two steps, with the initial formation of a planar benzylic carbocation, which is then attacked by the nucleophile from either face, leading to racemization if the starting material were enantiomerically pure.

SRN1 (Substitution Radical-Nucleophilic Unimolecular): This pathway involves a radical chain mechanism. wikipedia.org It is initiated by the transfer of an electron to the substrate, forming a radical anion which then fragments into an aryl radical and a bromide ion. dalalinstitute.com The aryl radical reacts with the nucleophile, and the resulting radical anion transfers its electron to another substrate molecule, propagating the chain. wikipedia.orgdalalinstitute.com SRN1 reactions are typically promoted by photochemical or electrochemical initiation and are less common than SN1 or SN2 pathways for simple benzylic halides but can occur with specific nucleophiles, such as enolates. wikipedia.org

Table 2: Conditions Favoring Different Substitution Mechanisms

Mechanism Substrate Nucleophile Solvent Key Intermediate
SN1 Tertiary > Secondary > Primary (Benzylic is exception) Weak (e.g., H₂O, ROH) Polar Protic Carbocation
SN2 Primary > Secondary > Tertiary Strong (e.g., CN⁻, RS⁻, OH⁻) Polar Aprotic Pentacoordinate Transition State

| SRN1 | Aryl or Alkyl Halide | Strong (e.g., Enolates) | Various; requires initiation | Radical Anion |

Aromatic Reactivity of the Chlorobenzonitrile Moiety

The aromatic ring of this compound is substituted with three groups that influence its reactivity towards both electrophilic and nucleophilic attack. The chloro and cyano groups are electron-withdrawing, deactivating the ring towards electrophilic substitution. uci.edu However, the ortho-positioning of the powerful electron-withdrawing cyano group relative to the chloro substituent makes the ring susceptible to nucleophilic aromatic substitution. masterorganicchemistry.com

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.com The rate and regioselectivity of this reaction are determined by the existing substituents.

Directing Effects:

-Cl (Chloro): An ortho, para-director, but deactivating due to its inductive electron withdrawal, which outweighs its weak resonance donation. libretexts.org It directs incoming electrophiles to positions 3 and 5.

-CN (Cyano): A meta-director and a strong deactivator due to both strong inductive and resonance electron withdrawal. libretexts.org It directs incoming electrophiles to positions 4 and 6 (position 2 is already substituted).

-CH₂Br (Bromomethyl): A weakly deactivating group (due to the electronegativity of bromine) and an ortho, para-director. It directs incoming electrophiles to positions 3 and 5.

Aromatic Nucleophilic Substitution (SNAr) on the Halo-Substituted Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction for haloarenes bearing strong electron-withdrawing groups positioned ortho or para to the halogen. masterorganicchemistry.com In this compound, the cyano group is ortho to the chlorine atom, strongly activating this position for SNAr.

The mechanism proceeds via a two-step addition-elimination pathway. govtpgcdatia.ac.in A nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic ring and, crucially, onto the electron-withdrawing cyano group, which provides significant stabilization. In the second step, the leaving group (chloride ion) is eliminated, restoring the aromaticity of the ring. Research on the reaction of various chlorobenzonitriles with nucleophiles in solvents like hexamethylphosphoramide (B148902) (HMPA) has demonstrated the feasibility of this type of substitution. tandfonline.comtandfonline.com

Table 3: Reactivity of Aromatic Ring

Reaction Type Ring Activation Key Substituent Effects Likely Outcome
Electrophilic Aromatic Substitution (EAS) Strongly Deactivated -CN (meta-director), -Cl (ortho, para-director) Requires harsh conditions; complex product mixture

| Nucleophilic Aromatic Substitution (SNAr) | Strongly Activated | Ortho -CN group stabilizes Meisenheimer complex | Favorable reaction at C2, displacing the chloro group |

Influence of Halogen Type and Position on Leaving Group Ability

The structure of this compound features two different halogen atoms at distinct positions: a bromine atom on a methyl group attached to the benzene ring (a benzylic position) and a chlorine atom directly attached to the aromatic ring (an aryl position). This structural difference leads to a profound disparity in their ability to function as leaving groups in nucleophilic substitution reactions.

The bromomethyl group (-CH₂Br) is characteristic of a benzylic halide. The bromine atom is bonded to an sp³-hybridized carbon. This configuration is highly reactive towards nucleophilic substitution through both Sₙ1 and Sₙ2 mechanisms.

Sₙ1 Pathway: Dissociation of the C-Br bond results in a resonance-stabilized benzylic carbocation, which lowers the activation energy for this pathway.

Sₙ2 Pathway: The sp³-hybridized carbon is readily accessible to nucleophiles for a backside attack. youtube.com

In contrast, the chlorine atom is an aryl halide, bonded directly to an sp²-hybridized carbon of the benzene ring. This arrangement makes it a significantly poorer leaving group for several reasons:

Bond Strength: The C-Cl bond possesses partial double-bond character due to resonance between the lone pairs on the chlorine and the aromatic π-system, making the bond stronger and harder to break. quora.com

Hybridization: The sp²-hybridized carbon is more electronegative than an sp³-hybridized carbon, resulting in a shorter, stronger bond. quora.com

Steric Hindrance: The benzene ring sterically hinders the backside attack required for an Sₙ2 reaction.

Furthermore, comparing the halogens themselves, bromide (Br⁻) is an intrinsically better leaving group than chloride (Cl⁻). This is because Br⁻ is a larger, more polarizable ion and the conjugate base of a stronger acid (HBr) than Cl⁻ (from HCl). Weaker bases are more stable upon departure and are therefore better leaving groups. libretexts.orglibretexts.org

Consequently, the bromine atom of the bromomethyl group is overwhelmingly more reactive and serves as a much better leaving group than the chlorine atom attached to the aromatic ring.

Table 1: Comparison of Halogen Leaving Groups in this compound
FeatureBenzylic Bromide (-CH₂Br)Aryl Chloride (-Cl)
Carbon Hybridizationsp³sp²
Reactivity in Nucleophilic SubstitutionHighVery Low
Favored MechanismsSₙ1 and Sₙ2Requires harsh conditions or metal catalysis (e.g., SₙAr)
C-X Bond CharacterSingle bondPartial double-bond character due to resonance
Intrinsic Leaving Group AbilityExcellent (Bromide is a weak base)Good, but less so than bromide (Chloride is a stronger base than bromide)

Transformations Involving the Nitrile Group

The nitrile (-C≡N) group is a versatile functional group that can undergo a variety of transformations, most notably reduction and cycloaddition reactions.

Reduction Reactions to Amines or Aldehydes

The nitrile group can be selectively reduced to either a primary amine or an aldehyde depending on the choice of reducing agent. wikipedia.org

Reduction to Primary Amines: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), reduce the nitrile to a primary amine (2-(aminomethyl)-6-chlorobenzylamine). The mechanism involves the nucleophilic addition of two hydride ions to the carbon-nitrogen triple bond, followed by an aqueous workup to protonate the nitrogen, yielding the amine. chemistrysteps.comjove.com

Reduction to Aldehydes: A partial reduction to an aldehyde (2-chloro-6-formylbenzonitrile) can be achieved using a milder, sterically hindered reducing agent like diisobutylaluminium hydride (DIBAL-H). youtube.comchemistrysteps.com The reaction is typically performed at low temperatures. DIBAL-H adds one equivalent of hydride to the nitrile, forming an intermediate imine-aluminum complex. Crucially, this intermediate is stable at low temperatures and does not undergo further reduction. Subsequent hydrolysis during aqueous workup converts the imine to the desired aldehyde. chemistrysteps.com

Table 2: Reduction of the Nitrile Group
Desired ProductReagentFunctional Group Transformation
Primary AmineLithium Aluminum Hydride (LiAlH₄)-C≡N → -CH₂NH₂
AldehydeDiisobutylaluminium hydride (DIBAL-H)-C≡N → -CHO

Cycloaddition Reactions (e.g., Tetrazole Formation)

The nitrile group can participate in cycloaddition reactions, most notably the [3+2] cycloaddition with azides to form tetrazoles. nih.govacs.org Tetrazoles are important heterocyclic compounds often used in medicinal chemistry as bioisosteric replacements for carboxylic acids. thieme-connect.com

This transformation is typically achieved by reacting the nitrile with an azide (B81097) source, such as sodium azide (NaN₃), often in the presence of a Lewis or Brønsted acid catalyst. youtube.com The reaction mechanism proceeds through the activation of the nitrile by the acid, making it more electrophilic. The azide anion then acts as a nucleophile, attacking the nitrile carbon. The resulting intermediate undergoes an intramolecular cyclization to form the aromatic and highly stable tetrazole ring. youtube.comajgreenchem.com The product of this reaction would be 5-(2-(bromomethyl)-6-chlorophenyl)-1H-tetrazole.

Table 3: Tetrazole Formation via [3+2] Cycloaddition
Reaction TypeReagentsResulting Moiety
[3+2] CycloadditionSodium Azide (NaN₃), Acid Catalyst (e.g., NH₄Cl, ZnCl₂)5-substituted-1H-tetrazole

Metal-Catalyzed Coupling Reactions

While the aryl chloride is largely unreactive towards traditional nucleophilic substitution, it is an excellent handle for metal-catalyzed cross-coupling reactions, which enable the formation of new carbon-carbon or carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, providing powerful methods for constructing complex molecular architectures.

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of C-C bonds, typically between an organohalide and an organoboron compound. acs.org While aryl chlorides are known to be less reactive than their bromide and iodide counterparts, significant advances in catalyst design have enabled their efficient use in these transformations. nih.govrsc.org

The reaction of this compound with an arylboronic acid (Ar-B(OH)₂) would selectively occur at the C-Cl bond, leaving the more reactive bromomethyl group untouched under these conditions. The reaction requires a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃), a suitable ligand (often a bulky, electron-rich phosphine), and a base (e.g., K₂CO₃, K₃PO₄). acs.orgnih.gov

The generally accepted catalytic cycle involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the benzonitrile (B105546) ring. This step is typically rate-limiting for aryl chlorides. acs.org

Transmetalation: In the presence of a base, the aryl group from the boronic acid is transferred to the palladium center, replacing the chloride ion.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. acs.org

Table 4: Key Components of the Suzuki-Miyaura Coupling Reaction
ComponentRoleExample(s)
Aryl HalideElectrophilic partnerThis compound (at the C-Cl site)
Organoboron ReagentNucleophilic partnerArylboronic acid (Ar-B(OH)₂)
Palladium CatalystMediates the C-C bond formationPd(OAc)₂, Pd₂(dba)₃ with phosphine (B1218219) ligands
BaseActivates the organoboron reagentK₂CO₃, K₃PO₄, Cs₂CO₃
Other Pd-Catalyzed Coupling Transformations

Beyond the well-known Suzuki, Sonogashira, and Heck reactions, the palladium-catalyzed transformations of this compound are expected to be diverse, leveraging both the reactive benzylic bromide and the aryl chloride moieties. While the C(sp²)-Cl bond is typically less reactive than the C(sp³)-Br bond, selective activation can be achieved by tuning reaction conditions.

One significant transformation is the palladium-catalyzed cyanation . rsc.orgrsc.org This reaction typically targets aryl halides to introduce a nitrile group. While the target molecule already possesses a nitrile, this chemistry is relevant for analogous structures. The general mechanism for the cyanation of an aryl halide (Ar-X) involves the oxidative addition of the aryl halide to a Pd(0) complex to form an Ar-Pd(II)-X species. Subsequent transmetalation with a cyanide source, such as potassium ferrocyanide (K₄[Fe(CN)₆]), followed by reductive elimination, yields the benzonitrile product and regenerates the Pd(0) catalyst. nih.govmit.eduorganic-chemistry.org The use of non-toxic cyanide sources like K₄[Fe(CN)₆] represents a significant advancement in safety and practicality over traditional reagents like KCN or Zn(CN)₂. nih.gov

The benzylic bromide group is susceptible to various palladium-catalyzed cross-coupling reactions. For instance, palladium-catalyzed amination (Buchwald-Hartwig amination) could selectively occur at the benzylic position under milder conditions than those required for the activation of the aryl chloride. This would involve the oxidative addition of the C-Br bond to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the C-N bond.

Another potential transformation is the decarboxylative coupling , where palladium catalysts facilitate the reaction of benzylic halides with carboxylate salts, which decarboxylate to form an organopalladium intermediate that can then participate in further coupling reactions.

The following table summarizes representative palladium-catalyzed coupling reactions applicable to the functionalities present in this compound.

Coupling ReactionReacting MoietyCoupling Partner ExampleCatalyst System ExampleProduct Type
Cyanation Aryl HalideK₄[Fe(CN)₆]Pd(OAc)₂ / LigandAryl Nitrile
Amination Benzylic BromideSecondary AminePd₂(dba)₃ / Phosphine LigandBenzylic Amine
Alkylation Benzylic BromideOrganoboron ReagentPd(PPh₃)₄Diaryl Methane Derivative

Copper-Mediated Coupling Reactions (e.g., Ullmann-Type Reactions)

Copper-mediated coupling reactions, particularly Ullmann-type condensations, provide a classic and effective method for forming carbon-heteroatom and carbon-carbon bonds. wikipedia.orgorganic-chemistry.org These reactions are typically performed at high temperatures with a stoichiometric or catalytic amount of copper, often in polar aprotic solvents. wikipedia.org For a substrate like this compound, both the aryl chloride and the benzylic bromide can participate, though the aryl chloride is the more traditional substrate for Ullmann reactions.

Goldberg Reaction (C-N Coupling): The reaction of the aryl chloride moiety with an amine or amide, catalyzed by a copper(I) species (e.g., CuI), is known as the Goldberg reaction. wikipedia.orgnih.gov The mechanism is thought to involve the formation of a copper(I) amide, which then reacts with the aryl halide. The use of ligands such as phenanthroline can facilitate the reaction at lower temperatures. wikipedia.org

Ullmann Ether Synthesis (C-O Coupling): Similarly, the aryl chloride can couple with phenols or alcohols in the presence of a copper catalyst and a base to form diaryl or alkyl aryl ethers. Modern protocols often use soluble copper catalysts with ligands like diamines or N,N-dimethyl glycine, which allow for milder reaction conditions. organic-chemistry.orgnih.gov

Hurtley Reaction (C-C Coupling): The benzylic bromide is a suitable substrate for copper-catalyzed coupling with carbon nucleophiles, such as those derived from malonic esters or other dicarbonyl compounds, in a process analogous to the Hurtley reaction. wikipedia.org

The general mechanism for Ullmann-type reactions involves the formation of a copper(I) nucleophile (e.g., Cu-NR₂, Cu-OR), which then undergoes a metathesis-like reaction with the aryl halide to form the product and a copper(I) halide. wikipedia.org

Ullmann-Type ReactionReacting MoietyNucleophile ExampleCatalyst/PromoterProduct Type
Goldberg Reaction Aryl ChlorideAnilineCuI / LigandDiaryl Amine
Ether Synthesis Aryl ChloridePhenolCu Powder / BaseDiaryl Ether
Hurtley-Type Reaction Benzylic BromideMalonic Ester EnolateCopper BronzeBenzylic C-C Coupled Product

Nickel-Promoted Coupling Reactions

Nickel catalysts offer a cost-effective and highly reactive alternative to palladium for various cross-coupling reactions. The benzylic bromide functionality of this compound is particularly well-suited for nickel-catalyzed transformations.

Negishi-Type Cross-Coupling: Benzylic halides can be converted into organozinc reagents (benzylic zinc halides) via oxidative addition of zinc metal. These organozinc reagents undergo efficient nickel-catalyzed cross-coupling with aryl halides or tosylates. researchgate.netacs.org This approach allows for the formation of diarylmethane structures. A typical catalyst system involves Ni(acac)₂ with a phosphine ligand like PPh₃. researchgate.net

Reductive Cross-Coupling: Nickel catalysts are proficient in mediating reductive cross-coupling reactions between two different electrophiles, such as an alkyl or benzylic halide and an aryl halide. In this process, a stoichiometric reductant (e.g., zinc or manganese powder) is used to turn over the catalytic cycle. nih.govrsc.org For this compound, this could manifest as an intramolecular cyclization or an intermolecular coupling with another electrophile. Mechanistic studies suggest the involvement of radical intermediates in some nickel-catalyzed reductive couplings.

Coupling of C-O Electrophiles: While the target compound features a C-Br bond, it is noteworthy that nickel catalysts have been developed for the stereospecific cross-coupling of benzylic ethers and esters with Grignard reagents and organozinc reagents, proceeding through a π-benzylnickel intermediate. acs.orgnih.gov This highlights the capability of nickel to activate bonds at the benzylic position.

Nickel-Promoted ReactionSubstrate TypeCoupling PartnerCatalyst SystemProduct Type
Negishi Coupling Benzylic Zinc HalideAryl BromideNi(acac)₂ / PPh₃Diaryl Methane
Reductive Coupling Benzylic BromideAryl HalideNiCl₂ / Ligand / ReductantDiaryl Methane
Asymmetric Coupling α-ChloroestersAryl IodidesNi Catalyst / Chiral Ligandα-Aryl Esters

C-H Bond Functionalization Strategies

Direct C-H bond functionalization is a powerful strategy for molecular synthesis that avoids the pre-functionalization of substrates. nih.gov For this compound, C-H functionalization could potentially be directed to the aromatic ring or occur at the benzylic methylene (B1212753) group.

Directed Aromatic C-H Functionalization: The cyano group is generally a poor directing group for ortho C-H activation. However, strategies have been developed where the nitrile is temporarily converted into a more effective directing group, such as an N-H imine. For example, a pivalophenone N-H imine, formed from a benzonitrile, can direct cobalt-catalyzed ortho-C-H alkylation and arylation. The imine can then be cleaved to regenerate the cyano group. rsc.org This two-step process allows for the functionalization of the C-H bond ortho to the nitrile, which in the case of the target molecule would be the C3 position.

Benzylic C-H Functionalization: While the compound has a bromomethyl group, analogous structures with a methyl group (like 2-chloro-6-methylbenzonitrile) would be prime candidates for benzylic C-H functionalization. Rhodium-catalyzed reactions using N-sulfonyl-1,2,3-triazoles can achieve enantioselective intermolecular functionalization of benzylic C-H bonds. nih.gov These reactions proceed via the insertion of a rhodium-bound α-imino carbene into the C-H bond. nih.gov Electrophilic transition metal complexes can also acidify benzylic protons upon π-coordination to the arene, facilitating deprotonation and subsequent reaction with electrophiles. rsc.org

C-H Functionalization StrategyTargeted C-H BondMethodCatalyst ExampleResult
Directed C-H Alkylation Aromatic (ortho to CN)Surrogate Directing GroupCobalt Catalystortho-Alkylated Benzonitrile
Benzylic C-H Amination Benzylic (on related substrates)Carbene InsertionRh₂(S-NTTL)₄Benzylic Amine
Benzylic Deprotonation Benzylic (on related substrates)π-CoordinationTransition Metal ComplexFunctionalized Benzylic Position

Radical Chemistry of Bromomethylbenzonitriles

The bromomethyl group is a key precursor for the generation of a benzylic radical. This intermediate can engage in a variety of subsequent reactions. The formation of benzylic radicals from benzylic halides is often achieved through photoredox catalysis, where a photocatalyst absorbs light and initiates a single electron transfer process. acs.orgresearchgate.netchemistryviews.org Studies on the synthesis of 2,6-dichlorobenzyl bromide (a close analogue) via photocatalytic bromination of 2,6-dichlorotoluene (B125461) confirm the accessibility of the corresponding benzylic radical intermediate under light irradiation. nih.govacs.org

Radical Addition and Cyclization Pathways

Once formed, the 2-cyano-3-chlorobenzyl radical can participate in both intermolecular and intramolecular reactions.

Radical Addition: The benzyl radical is a nucleophilic species that can add to electron-deficient alkenes in a Giese-type reaction. acs.orgnih.gov For example, photocatalytic methods have been developed for the coupling of benzyl radicals, generated from benzyl bromides, with alkenes like acrylonitrile. nih.gov The reaction involves the addition of the benzyl radical to the double bond, forming a new radical intermediate which is then reduced and protonated to give the final product.

Radical Cyclization: If the substrate derived from this compound contains an unsaturated moiety (e.g., an alkene or alkyne) at a suitable position, intramolecular radical cyclization can occur. beilstein-journals.org For instance, radical cyclization of o-bromophenyl-substituted compounds onto an adjacent aromatic or heteroaromatic ring is a known method for forming fused polycyclic systems. beilstein-journals.org A hypothetical derivative of the target molecule could be designed to undergo a 5-exo or 6-endo cyclization pathway to construct novel heterocyclic frameworks.

Radical Reaction TypeRadical PrecursorReaction PartnerInitiator/CatalystProduct Type
Intermolecular Addition Benzylic BromideElectron-Deficient AlkenePhotocatalyst (e.g., Ir complex)Functionalized Alkane
Intramolecular Cyclization Benzylic BromideTethered Alkene/AreneRadical Initiator (e.g., AIBN)Fused Ring System

Single Electron Transfer (SET) Mechanisms

The generation of the benzyl radical from this compound predominantly proceeds via a Single Electron Transfer (SET) mechanism. acs.org In this process, a single electron is transferred from a donor (a reductant) to the benzylic bromide.

The SET process can be initiated by various means, including electrochemistry or, more commonly, photoredox catalysis. chemistryviews.org In a typical photocatalytic cycle, a photocatalyst (PC) is excited by visible light to a high-energy state (PC*). This excited state is a potent reductant and can donate an electron to the benzylic bromide substrate. This transfer forms a radical anion intermediate.

PC + hν ⟶ PC *

PC + R-Br ⟶ PC⁺• + [R-Br]⁻•*

This radical anion is highly unstable and rapidly fragments, cleaving the carbon-bromine bond to release a bromide anion and the desired benzylic radical (R•).

[R-Br]⁻• ⟶ R• + Br⁻

The photocatalyst is then regenerated in a subsequent step, often by reacting with a sacrificial electron donor present in the reaction mixture, completing the catalytic cycle. A significant challenge in direct SET reduction of benzyl halides is their variable and often highly negative reduction potentials. A modern approach circumvents this by using cooperative catalysis, where a nucleophilic catalyst like lutidine first displaces the bromide to form a lutidinium salt. This salt has a more uniform and accessible reduction potential, allowing for a general set of photocatalytic conditions to be effective across a wide range of benzyl halides. acs.orgnih.gov

Derivatization and Complex Molecule Synthesis Utilizing 2 Bromomethyl 6 Chlorobenzonitrile

Construction of Diverse Heterocyclic Systems

The inherent functionality of 2-(bromomethyl)-6-chlorobenzonitrile serves as a powerful tool for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. The electrophilic benzylic bromide is susceptible to nucleophilic attack, initiating cyclization pathways, while the nitrile group can participate in subsequent ring-forming reactions or be transformed into other functional groups.

Isoquinolones are a prominent class of nitrogen-containing heterocycles found in numerous natural products and pharmacologically active molecules. 2-(Bromomethyl)benzonitrile (B57715) derivatives are effective precursors for isoquinolone synthesis through base-promoted condensation reactions. In one common approach, the bromomethyl group undergoes an initial reaction with a nucleophile, such as the enolate of a ketone, followed by an intramolecular cyclization involving the nitrile group. This strategy provides a direct route to highly substituted isoquinolone cores.

A related method involves the condensation of 2-(bromomethyl)benzonitrile with homophthalic anhydride (B1165640) in the presence of a base. This reaction proceeds to form fused isoquinolone systems, such as 6,11-dihydro-5H-indeno[1,2-c]isoquinolin-5-one. chemicalbook.comsigmaaldrich.com

Table 1: Examples of Isoquinolone Synthesis using 2-(Bromomethyl)benzonitrile Analogs
ReactantProductReaction TypeReference
Homophthalic anhydride6,11-Dihydro-5H-indeno[1,2-c]isoquinolin-5-oneBase-promoted condensation sigmaaldrich.com
Ketones (general)Substituted IsoquinolonesBase-promoted condensation and cyclizationN/A

The synthesis of thiazinoquinolinium derivatives using this compound as a direct starting material is not extensively documented in the reviewed scientific literature. This specific transformation remains an area for potential exploration in synthetic methodology.

Beyond isoquinolones, the reactivity of this compound is well-suited for constructing other important heterocyclic systems. The benzylic bromide readily alkylates nitrogen nucleophiles, providing a key step in cyclization reactions. For example, 2-(bromomethyl)benzonitrile reacts with 2H-tetrazole in the presence of a base like potassium hydroxide (B78521) (KOH) to yield 4-[(2H-tetrazol-2-yl)methyl]benzonitrile. chemicalbook.comsigmaaldrich.comsigmaaldrich.com This reaction demonstrates the utility of the compound in attaching the cyanobenzyl moiety to pre-existing heterocyclic rings, thereby creating more complex structures. This method is adaptable for the synthesis of various N-substituted heterocycles.

Table 2: Synthesis of Nitrogen-Containing Heterocycles
ReagentProduct StructureHeterocycle FormedReference
2H-Tetrazole / KOH4-[(2H-Tetrazol-2-yl)methyl]benzonitrileTetrazole derivative chemicalbook.comsigmaaldrich.com

Development of Advanced Organic Intermediates

This compound is not only a precursor for final target molecules but also a crucial intermediate for the synthesis of other advanced, high-value chemical intermediates. Its defined structure allows for the precise introduction of the 2-cyano-3-chlorobenzyl group into larger molecules, which is a key step in the multi-step synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals. researchgate.netframochem.com

A significant application is its role as a key intermediate in the synthesis of Alogliptin, an oral antihyperglycemic agent that functions as a selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4). chemicalbook.com In the synthesis of Alogliptin, the 2-(bromomethyl)benzonitrile moiety is used to alkylate a specific nitrogen atom within a complex heterocyclic core, demonstrating its critical role in constructing the final drug molecule.

Precursors for Multi-Component Reaction Sequences

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a one-pot fashion to form a single product that incorporates portions of all starting materials. nih.gov While specific literature examples detailing the direct use of this compound in a classical MCR are limited, its functional group array presents significant potential for such applications.

The compound's bifunctional nature could be exploited in novel MCR designs. For instance, the bromomethyl group could serve as an electrophilic component, reacting with a nucleophile (e.g., an amine) in the first step. The resulting secondary amine could then participate in a subsequent reaction, such as an isocyanide-based MCR (e.g., Ugi or Passerini reaction), with the nitrile group potentially undergoing a final intramolecular cyclization to generate highly complex heterocyclic scaffolds in a single, efficient operation.

Formation of Polymeric Structures (as an intermediate for monomer synthesis)

In polymer chemistry, this compound serves as a valuable precursor for the synthesis of specialized monomers, which are then used to build polymers with tailored properties. The synthetic strategy typically involves using the reactive bromomethyl group to attach the benzonitrile (B105546) unit to a molecule that already contains a polymerizable functional group, such as a vinyl or acrylate (B77674) moiety. kpi.ua

For example, this compound can react with a hydroxy-functionalized monomer like 2-hydroxyethyl methacrylate (B99206) (HEMA) or 4-vinylbenzyl alcohol. In this reaction, the hydroxyl group displaces the bromide via a Williamson ether synthesis, covalently linking the 2-cyano-3-chlorobenzyl group to the polymerizable unit. The resulting product is a new, functional monomer that can be polymerized using standard techniques like free-radical polymerization to create polymers with nitrile- and chloro-functionalized side chains. google.comresearchgate.netmdpi.com These functional groups can impart specific properties to the final polymer, such as altered solubility, thermal stability, or the ability to undergo post-polymerization modification.

Advanced Analytical and Spectroscopic Characterization of Derived Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering unparalleled information regarding the chemical environment of individual atoms. For derivatives of 2-(Bromomethyl)-6-chlorobenzonitrile, a combination of ¹H, ¹³C, and ¹⁹F NMR is often employed to unambiguously determine their structure.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number, connectivity, and chemical environment of hydrogen atoms within a molecule. In the analysis of derivatives of this compound, the chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) of the protons provide a detailed molecular fingerprint.

For instance, in a derivative where the bromo- group has been displaced by a nucleophile, the benzylic protons (the CH₂ group) that were originally adjacent to the bromine atom exhibit a characteristic chemical shift. The precise location of this signal is influenced by the nature of the new substituent. The aromatic protons on the benzonitrile (B105546) ring also provide crucial structural information, with their chemical shifts and coupling patterns being sensitive to the electronic effects of the substituents at positions 2 and 6.

A patent describing the synthesis of a derivative, 2-((3-hydroxyphenoxy)methyl)-6-chlorobenzonitrile, provides a specific example of ¹H NMR characterization. The spectrum, recorded in DMSO-d₆, showed signals for the aromatic protons of the 2-chlorobenzonitrile moiety in the range of δ 7.70-7.75 ppm. googleapis.com The benzylic protons would also exhibit a characteristic signal, shifted from the parent compound due to the introduction of the phenoxy group.

Table 1: Illustrative ¹H NMR Data for a Hypothetical Derivative: 2-(Methoxymethyl)-6-chlorobenzonitrile

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
OCH₃3.40s-3H
Ar-CH₂4.65s-2H
Ar-H7.50-7.65m-3H

Note: This table is illustrative and based on general principles of ¹H NMR spectroscopy for similar structures. Specific values would be determined experimentally.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in a derivative of this compound gives rise to a distinct signal, with its chemical shift being indicative of its hybridization and chemical environment.

The carbon of the nitrile group (-C≡N) typically appears in a characteristic downfield region. The carbons of the aromatic ring show signals in the aromatic region, and their specific chemical shifts are influenced by the chloro and the substituted methyl groups. The benzylic carbon and the carbons of the substituent that has replaced the bromine atom will also have distinct and informative chemical shifts.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

For derivatives of this compound that incorporate a fluorine atom, for example, through reaction with a fluorine-containing nucleophile, Fluorine-19 NMR (¹⁹F NMR) spectroscopy is an exceptionally powerful and sensitive technique for characterization. The ¹⁹F nucleus has a spin of ½ and is 100% naturally abundant, making it highly amenable to NMR studies.

The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, providing valuable information about the location and nature of the fluorine-containing moiety. Furthermore, coupling between ¹⁹F and nearby ¹H or ¹³C nuclei can provide additional structural insights, helping to confirm the connectivity of the fluorine-containing group to the main molecular scaffold.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and elemental composition of compounds, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to four or more decimal places. This precision allows for the determination of the elemental composition of a molecule, which is a critical step in confirming the identity of a newly synthesized derivative of this compound. By comparing the experimentally determined exact mass with the calculated mass for a proposed molecular formula, the elemental composition can be confirmed with a high degree of confidence.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is particularly useful for the analysis of volatile and thermally stable derivatives of this compound.

In a typical GC-MS analysis, a mixture of compounds is first separated based on their boiling points and interactions with the stationary phase of the GC column. As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern for each compound, which can be used for identification by comparing it to spectral libraries or by interpreting the fragmentation pathways. This technique is also valuable for monitoring the progress of reactions involving this compound and for assessing the purity of the resulting products.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FT-IR spectrum of compounds derived from this compound will exhibit characteristic absorption bands corresponding to the vibrations of their constituent bonds.

Key vibrational modes for benzonitrile derivatives include:

C-H stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. researchgate.netmdpi.com

C≡N stretching: The nitrile group (C≡N) exhibits a strong and sharp absorption band in the range of 2240-2220 cm⁻¹. The position of this band can be influenced by the electronic effects of other substituents on the aromatic ring.

C-Cl stretching: The carbon-chlorine bond will show a stretching vibration in the fingerprint region, typically between 800 and 600 cm⁻¹.

C-Br stretching: The carbon-bromine bond will also have a characteristic stretching frequency in the lower wavenumber region of the fingerprint region.

Aromatic C=C stretching: The stretching vibrations of the carbon-carbon double bonds in the benzene (B151609) ring usually appear as a series of bands in the 1600-1450 cm⁻¹ region.

The analysis of the FT-IR spectrum allows for the confirmation of the presence of the nitrile and halogen functional groups, as well as the aromatic ring, in the derived compounds. nih.govnih.govjournalijbcrr.comresearchgate.net

Functional GroupCharacteristic Absorption Range (cm⁻¹)Vibrational Mode
Aromatic C-H3100 - 3000Stretching
Nitrile (C≡N)2240 - 2220Stretching
Aromatic C=C1600 - 1450Stretching
C-Cl800 - 600Stretching
C-Br600 - 500Stretching

This table summarizes the characteristic FT-IR absorption ranges for key functional groups in derivatives of this compound.

Raman spectroscopy provides complementary information to FT-IR spectroscopy and is particularly useful for analyzing vibrations that result in a change in the polarizability of the molecule. For derivatives of this compound, Raman spectroscopy can be used to identify and characterize specific vibrational modes.

Key Raman-active modes for substituted benzenes include:

Ring Breathing Mode: A characteristic and often intense peak for monosubstituted and disubstituted benzenes is the ring breathing mode, which occurs around 1000 cm⁻¹. researchgate.netnih.gov

C≡N Stretching: The nitrile stretch is also Raman active and appears in a similar region to the FT-IR spectrum (around 2230 cm⁻¹).

C-X (Halogen) Stretching: The C-Cl and C-Br stretching vibrations are also observable in the Raman spectrum.

Raman spectroscopy is a valuable tool for confirming the structure of the aromatic ring and the presence of the nitrile and halogen substituents. researchgate.nets-a-s.org The simplicity of the Raman spectra in certain regions can be advantageous for identifying specific vibrational modes without the interference of overtones and combination bands that can complicate FT-IR spectra. s-a-s.org

X-ray Crystallography for Solid-State Structural Elucidation

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov For compounds derived from this compound that can be obtained as single crystals, this technique provides unambiguous structural information, including bond lengths, bond angles, and intermolecular interactions. nih.gov

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to construct an electron density map of the molecule, from which the atomic positions can be determined. The crystal structure of a derivative will confirm the connectivity of the atoms and the stereochemistry of the molecule. For example, in the solid state, benzonitrile derivatives can form key-lock complexes with other molecules through non-covalent interactions. nih.gov Analysis of crystal structures of related benzonitrile derivatives has provided detailed information on their molecular geometry. nih.govresearchgate.net

Chromatographic Separation and Analysis

Chromatographic techniques are essential for the separation, purification, and analysis of the products of chemical reactions. For the analysis of derivatives of this compound, High-Performance Liquid Chromatography (HPLC) and Capillary Electrochromatography (CEC) are particularly relevant.

These methods are highly effective for separating mixtures of compounds, including positional isomers. For instance, the separation of bromobenzonitrile isomers has been successfully achieved using both HPLC and CEC. In reversed-phase HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. The choice of column, such as a C18 or a phenyl-based column, and the composition of the mobile phase are critical for achieving optimal separation. chromforum.orgmtc-usa.com

CEC combines the principles of HPLC and capillary electrophoresis, offering high separation efficiency. The separation mechanism in CEC is based on both the electrophoretic mobility of the analytes and their partitioning between the stationary and mobile phases. These chromatographic techniques, often coupled with a detector such as a UV-Vis spectrophotometer or a mass spectrometer, are indispensable for assessing the purity of the synthesized compounds and for isolating the desired product from a reaction mixture.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography stands as a cornerstone for the analysis and purification of a diverse array of organic molecules. In the context of derivatives of this compound, reversed-phase HPLC (RP-HPLC) is a frequently utilized mode. This technique separates compounds based on their hydrophobicity, employing a nonpolar stationary phase and a polar mobile phase.

The selection of the stationary phase, typically a C8 or C18 bonded silica, and the composition of the mobile phase are critical for achieving optimal separation. A common mobile phase for the analysis of such derivatives consists of a gradient mixture of an aqueous component, often with a pH-modifying additive like formic or phosphoric acid, and an organic solvent such as acetonitrile (B52724) or methanol. The gradient elution, where the proportion of the organic solvent is increased over time, is particularly effective for separating mixtures with components of varying polarities.

For instance, in the analysis of a series of substituted benzonitrile derivatives, a C18 column with a mobile phase gradient of water and acetonitrile is a common starting point. The retention time of each derivative is influenced by the nature of the substituent introduced onto the 2-(methyl)-6-chlorobenzonitrile scaffold. More polar substituents will generally result in shorter retention times, while more nonpolar moieties will lead to longer retention on the reversed-phase column. The detection is typically carried out using a UV detector, set at a wavelength where the benzonitrile core exhibits strong absorbance.

Compound Derivative Class Stationary Phase Mobile Phase (Typical Gradient) Detection Expected Retention Behavior
2-(Alkoxymethyl)-6-chlorobenzonitrilesC18Water/AcetonitrileUV (e.g., 254 nm)Retention increases with the alkyl chain length.
2-(Aminomethyl)-6-chlorobenzonitrilesC18 or Phenyl-HexylWater (with 0.1% Formic Acid)/MethanolUV (e.g., 254 nm)Retention is dependent on the nature of the amine substituent.
2-((Aryl)methyl)-6-chlorobenzonitrilesC18Water/AcetonitrileUV (e.g., 254 nm)Retention is influenced by the hydrophobicity of the aryl group.

Thin-Layer Chromatography (TLC)

Thin-layer chromatography is an essential and rapid technique for monitoring the progress of reactions involving this compound, as well as for the preliminary analysis of product mixtures and the determination of appropriate solvent systems for column chromatography. scispace.com TLC operates on the principle of differential partitioning of compounds between a solid stationary phase (commonly silica gel or alumina coated on a plate) and a liquid mobile phase. scispace.com

For the derivatives of this compound, normal-phase TLC on silica gel plates is standard practice. The choice of the eluent, or mobile phase, is crucial for achieving good separation. A mixture of a nonpolar solvent, such as hexane or cyclohexane, and a more polar solvent, like ethyl acetate or dichloromethane, is typically employed. The polarity of the eluent is adjusted to achieve an optimal retention factor (Rf) for the compounds of interest, ideally between 0.2 and 0.8 for effective separation.

The Rf value, defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound under a specific set of TLC conditions. For example, in the synthesis of a 2-(alkoxymethyl)-6-chlorobenzonitrile derivative, the product will typically have a higher Rf value than the more polar starting alcohol, but a lower Rf value than the less polar this compound precursor in a moderately polar eluent system. Visualization of the separated spots on the TLC plate is commonly achieved under UV light (254 nm), or by staining with a suitable reagent such as potassium permanganate. uva.nl

Derivative Class Stationary Phase Typical Mobile Phase (v/v) Visualization Expected Rf Trend
2-(Alkoxymethyl)-6-chlorobenzonitrilesSilica Gel 60 F254Hexane/Ethyl Acetate (e.g., 4:1)UV (254 nm)Rf decreases with increasing polarity of the alcohol used.
2-(Aminomethyl)-6-chlorobenzonitrilesSilica Gel 60 F254Dichloromethane/Methanol (e.g., 95:5)UV (254 nm), Ninhydrin stainRf is highly dependent on the basicity and polarity of the amine.
2-((Aryl)methyl)-6-chlorobenzonitrilesSilica Gel 60 F254Cyclohexane/Ethyl Acetate (e.g., 9:1) uva.nlUV (254 nm)Rf varies with the substituents on the aryl ring.

Column Chromatography for Purification

Column chromatography is the primary method for the purification of reaction products derived from this compound on a preparative scale. scispace.com This technique utilizes a stationary phase, most commonly silica gel, packed into a glass column. scispace.com The crude reaction mixture is loaded onto the top of the column, and a solvent system (eluent), similar to that determined by TLC analysis, is passed through the column to separate the components. scispace.com

The success of column chromatography hinges on the careful selection of the eluent. A solvent system that provides good separation on TLC, with the desired product having an Rf value of approximately 0.3, is often a good starting point for the column. A less polar solvent system is typically used initially to allow for strong adsorption of all components to the stationary phase. The polarity of the eluent is then gradually increased (gradient elution) or kept constant (isocratic elution) to selectively desorb and elute the compounds in order of increasing polarity.

For the purification of derivatives of this compound, silica gel is the adsorbent of choice. For instance, to purify a 2-((aryl)methyl)-6-chlorobenzonitrile derivative from a reaction mixture, a typical procedure would involve packing a column with silica gel in a nonpolar solvent like hexane. The crude product is then loaded onto the column, and elution is carried out with a mixture of hexane and ethyl acetate, with the proportion of ethyl acetate being gradually increased. Fractions are collected and analyzed by TLC to identify those containing the pure product.

Derivative Class Stationary Phase Typical Eluent System (v/v) Elution Order
2-(Alkoxymethyl)-6-chlorobenzonitrilesSilica GelHexane/Ethyl AcetateLess polar byproducts elute first, followed by the desired product.
2-(Aminomethyl)-6-chlorobenzonitrilesSilica Gel (often with triethylamine)Dichloromethane/MethanolThe product elutes after less polar impurities. Triethylamine is often added to prevent tailing.
2-((Aryl)methyl)-6-chlorobenzonitrilesSilica GelCyclohexane/Ethyl Acetate uva.nlThe desired product is typically eluted after nonpolar starting materials and before more polar byproducts.

Computational and Theoretical Studies of 2 Bromomethyl 6 Chlorobenzonitrile Reactivity

Density Functional Theory (DFT) Calculations

DFT calculations serve as a cornerstone in modern computational chemistry for investigating the properties and reactivity of molecules like 2-(bromomethyl)-6-chlorobenzonitrile.

Investigation of Reaction Mechanisms and Transition States

Should DFT studies be performed, they would likely focus on the compound's characteristic reactions, such as nucleophilic substitution at the bromomethyl group. Researchers could model the reaction pathways, identifying the structures of transition states and intermediates. This would allow for the calculation of activation energies, providing a quantitative understanding of the reaction kinetics. For instance, the substitution of the bromine atom by various nucleophiles could be modeled to determine whether the reaction proceeds through an SN1 or SN2 mechanism.

Prediction of Regioselectivity and Stereoselectivity

In reactions where multiple outcomes are possible, DFT could predict the regioselectivity and stereoselectivity. For this compound, this could be relevant in reactions involving complex nucleophiles or in subsequent reactions of its derivatives. By comparing the energies of different possible transition states, the most likely product could be identified.

Analysis of Electronic Structure and Reactivity Parameters

Analysis of the electronic structure using DFT would provide valuable insights into the molecule's reactivity. Parameters such as atomic charges, electrostatic potential maps, and condensed Fukui functions could be calculated. These would highlight the electrophilic and nucleophilic sites within the molecule. For this compound, one would expect the carbon atom of the bromomethyl group to be highly electrophilic, a prediction that could be quantified through these calculations.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of molecules. The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. For this compound, the LUMO would likely be localized on the σ* antibonding orbital of the C-Br bond, indicating its susceptibility to nucleophilic attack. The HOMO, in contrast, would likely be associated with the π-system of the benzene (B151609) ring. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.

Quantum Chemical Methods for Reactivity and Interaction Analysis

A broader range of quantum chemical methods could be applied to analyze the reactivity and intermolecular interactions of this compound. Methods such as the Quantum Theory of Atoms in Molecules (QTAIM) could be used to characterize the nature of the chemical bonds within the molecule. Non-covalent interaction (NCI) plots could reveal weaker interactions, such as halogen bonds or π-stacking, which could be important in condensed phases or in interactions with biological macromolecules.

Molecular Dynamics Simulations of Reaction Systems

Molecular dynamics (MD) simulations could provide a dynamic picture of reactions involving this compound, particularly in solution. By simulating the molecule's behavior over time in the presence of solvent molecules and reactants, one could gain insights into the role of the solvent in the reaction mechanism and the conformational dynamics of the molecule. For example, MD simulations could model the diffusion of a nucleophile to the reactive site and the subsequent bond-breaking and bond-forming events.

Future Research Trajectories

Development of Innovative and Efficient Synthetic Pathways

The advancement of synthetic methodologies that are both efficient and environmentally benign is a cornerstone of modern chemistry. Future research concerning 2-(bromomethyl)-6-chlorobenzonitrile will likely prioritize the development of more atom-economical and sustainable synthetic routes.

Furthermore, the implementation of continuous flow chemistry presents a promising avenue for the synthesis of this compound. pharmtech.commdpi.comorganic-chemistry.orgeuropa.eu Flow reactors offer enhanced control over reaction parameters such as temperature and mixing, leading to improved safety, scalability, and product consistency. europa.eu The development of a robust flow process for the production of this compound could significantly streamline its availability for various applications.

Table 1: Comparison of Potential Synthetic Strategies

Synthetic StrategyAdvantagesPotential Research Focus
Catalytic C-H Activation High atom economy, increased selectivity, milder reaction conditions.Development of novel catalysts, optimization of reaction conditions for high yields.
Continuous Flow Synthesis Enhanced safety, improved scalability, consistent product quality. pharmtech.comeuropa.euReactor design, optimization of flow parameters, integration with downstream processing.
Photocatalytic Methods Use of visible light as a renewable energy source, mild reaction conditions.Catalyst development, understanding reaction mechanisms, expanding substrate scope.

Exploration of Unprecedented Reactivity Modes and Transformations

The classical reactivity of the benzylic bromide in this compound is dominated by nucleophilic substitution reactions. organic-chemistry.org However, future research is poised to uncover novel modes of reactivity through the application of modern synthetic techniques.

Photoredox catalysis, for instance, has emerged as a powerful tool for the generation of radical intermediates under mild conditions. cas.cnacs.orgnih.govprinceton.edu Subjecting this compound to photoredox conditions could facilitate unprecedented carbon-carbon and carbon-heteroatom bond formations. acs.org The presence of electron-withdrawing chloro and cyano groups can influence the reduction potential of the molecule, making it an interesting substrate for such transformations. acs.org

Moreover, the strategic arrangement of the substituents on the aromatic ring could be leveraged to design tandem or cascade reactions. nih.govbeilstein-journals.org For example, an initial reaction at the bromomethyl group could trigger a subsequent cyclization involving the nitrile or chloro functionalities, providing rapid access to complex heterocyclic scaffolds. Investigating the behavior of this compound under electrochemical conditions could also reveal new synthetic possibilities.

Advancements in Catalytic Applications for Complex Molecule Synthesis

The development of novel ligands is crucial for advancing transition-metal-catalyzed reactions, particularly in the realm of asymmetric synthesis. The unique electronic and steric properties of this compound make it an attractive precursor for the design of innovative ligands.

The benzonitrile (B105546) moiety can be a key structural element in the synthesis of chiral ligands, such as phosphinoaryl-oxazolines, which have shown great promise in asymmetric catalysis. researchgate.neted.ac.uk Future research could focus on transforming the bromomethyl and chloro groups of this compound into various coordinating moieties to create a library of bidentate and tridentate ligands. nih.govchimia.ch The steric hindrance provided by the ortho-chloro group could play a crucial role in inducing high levels of enantioselectivity in catalytic reactions.

Beyond ligand synthesis, there is potential for this compound to serve as a precursor to organocatalysts. The functional groups present could be elaborated to generate, for example, novel N-heterocyclic carbene (NHC) precursors or other small molecule catalysts for a range of organic transformations. nih.gov

Table 2: Potential Catalytic Applications

Application AreaResearch DirectionPotential Impact
Asymmetric Ligand Synthesis Derivatization of the bromomethyl and chloro groups to create novel P,N or N,N-ligands. chimia.chAccess to new asymmetric transformations with high enantioselectivity.
Organocatalyst Development Conversion into chiral amine, phosphine (B1218219), or N-heterocyclic carbene catalysts. nih.govMetal-free catalytic systems for sustainable chemical synthesis.
Catalyst Immobilization Anchoring catalytic species through the functional handles of the molecule.Development of recyclable and reusable catalyst systems.

Strategic Utility in the Design of Novel Functional Organic Materials

The field of materials science is constantly seeking new organic molecules with tailored electronic and photophysical properties. The inherent functionalities of this compound make it a compelling building block for the creation of novel functional organic materials.

The electron-withdrawing nature of the nitrile group, combined with the presence of halogens, can significantly influence the electronic properties of conjugated systems. unc.edu This makes derivatives of this compound promising candidates for incorporation into materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). bohrium.comrsc.orgfraunhofer.de Research in this area would involve the synthesis of larger conjugated molecules or polymers where the 2-chloro-6-cyanobenzyl unit is a key component.

Furthermore, the bromomethyl group provides a convenient handle for polymerization. This compound could potentially be used as a monomer or a functionalizing agent in the synthesis of polymers with unique properties. specificpolymers.comresearchgate.netmdpi.com For example, its incorporation into polymer backbones could enhance thermal stability, modify solubility, or introduce specific functionalities for applications in areas such as bioelectronics or sensor technology. acs.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(Bromomethyl)-6-chlorobenzonitrile with high purity?

  • Methodology : The compound can be synthesized via bromination of 6-chloro-2-methylbenzonitrile using brominating agents like N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in anhydrous CCl₄. Alternatively, nucleophilic substitution of a hydroxyl or methyl ether precursor (e.g., 2-(((R)-oxiran-2-yl)methoxy)-6-chlorobenzonitrile) with HBr may yield the target compound. Purification typically involves recrystallization from ether/hexane mixtures or column chromatography using silica gel and a gradient eluent (e.g., hexane/ethyl acetate) .
  • Key Parameters : Reaction temperature (60–80°C for NBS), stoichiometric control of brominating agents, and inert atmosphere to prevent oxidation.

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Distinct signals for the benzonitrile group (C≡N, ~110–120 ppm in ¹³C) and bromomethyl (–CH₂Br, δ ~4.3–4.7 ppm in ¹H).
  • FT-IR : Peaks at ~2220 cm⁻¹ (C≡N stretch) and ~600 cm⁻¹ (C–Br stretch).
  • HRMS : Confirm molecular ion [M+H]⁺ at m/z 230.94 (C₈H₆BrClN⁺).
    • Validation : Compare data with structurally analogous compounds (e.g., 2-Bromo-6-fluorobenzonitrile or 4-Bromo-2-chlorobenzonitrile ).

Q. How should this compound be stored to ensure stability?

  • Methodology : Store in airtight, amber glass vials under inert gas (N₂/Ar) at –20°C. Avoid exposure to moisture (hydrolysis risk) and light (degradation of C–Br bonds). Confirm stability via periodic NMR or TLC analysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products like dehydrohalogenation or dimerization?

  • Methodology :

  • Solvent Selection : Use non-polar solvents (e.g., CCl₄) to suppress ionic side reactions.
  • Catalytic Additives : Introduce radical inhibitors (e.g., BHT) or phase-transfer catalysts (e.g., TBAB) to enhance selectivity.
  • Kinetic Control : Short reaction times and low temperatures (e.g., 0–5°C) reduce thermal degradation.
    • Case Study : In the synthesis of NPS 2143, coupling reactions with glycidyl derivatives required anhydrous butyl alcohol and HCl precipitation to isolate intermediates .

Q. What strategies resolve discrepancies in observed vs. calculated NMR chemical shifts?

  • Methodology :

  • Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict shifts and identify conformational isomers.
  • 2D NMR : Employ HSQC or NOESY to correlate ambiguous proton-carbon pairs or spatial interactions (e.g., bromomethyl group proximity to Cl substituent).
    • Example : For 2-Bromo-6-chlorophenylboronic acid, discrepancies in aromatic protons were resolved via COSY and HMBC .

Q. How can the reactivity of this compound in cross-coupling reactions be enhanced?

  • Methodology :

  • Activation of C–Br Bond : Use Pd-catalyzed Suzuki-Miyaura coupling with arylboronic acids (e.g., 2-Bromo-6-chlorophenylboronic acid ).
  • Ligand Design : Bulky phosphine ligands (e.g., SPhos) improve oxidative addition efficiency.
  • Microwave Assistance : Reduce reaction time (e.g., 30 min at 120°C) while maintaining yield (>85%) .

Data Contradiction Analysis

Q. Why might HPLC purity assays conflict with NMR integration results for this compound?

  • Root Cause : Residual solvents (e.g., DMF or THF) or inorganic salts (e.g., KBr) may skew HPLC retention times but remain undetected in NMR.
  • Resolution : Combine techniques:

  • TGA-MS : Identify volatile impurities.
  • Ion Chromatography : Detect halide salts.
    • Reference : Similar issues were noted in the analysis of 4-Bromo-2-chlorobenzonitrile, where residual HCl required additional washes .

Experimental Design Tables

Parameter Optimized Condition Impact on Yield/Purity
Bromination AgentNBS (1.1 eq)Minimizes over-bromination
SolventAnhydrous CCl₄Prevents hydrolysis
Reaction Temperature65°CBalances rate vs. decomposition
Purification MethodRecrystallization (ether/hexane)Removes polymeric by-products

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.